![molecular formula C18H15BrClNO B5149352 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide, also known as MQAE, is a fluorescent dye that has been widely used in scientific research. It is a quaternary ammonium compound that contains a quinoline ring and a chloride group. MQAE is a water-soluble dye that is used to measure the concentration of chloride ions in solutions.
作用機序
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide is a fluorescent dye that is quenched by chloride ions. When this compound binds to chloride ions, its fluorescence is reduced. The reduction in fluorescence is proportional to the concentration of chloride ions in the solution. This compound is a sensitive and selective probe for chloride ions, as it does not bind to other anions, such as bicarbonate, sulfate, or nitrate.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that does not interfere with cellular functions. This compound is a useful tool for studying the physiological role of chloride ions in cells and tissues.
実験室実験の利点と制限
The advantages of using 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide in lab experiments are its high sensitivity and selectivity for chloride ions, its water-solubility, and its non-toxicity. The limitations of using this compound are its low quantum yield and its sensitivity to pH changes. This compound is also sensitive to temperature changes and photobleaching.
将来の方向性
There are several future directions for the use of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide in scientific research. One direction is the development of new fluorescent probes for other anions, such as bicarbonate, sulfate, or nitrate. Another direction is the use of this compound in the study of chloride ion transport in disease states, such as cystic fibrosis or epilepsy. This compound can also be used in the study of chloride ion transport in plants and bacteria. Finally, the development of new imaging techniques using this compound can lead to new insights into the role of chloride ions in cellular physiology.
合成法
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide can be synthesized through the reaction of 2-chloro-N-methylacetamide with 4-chlorobenzaldehyde, followed by cyclization with ammonium acetate and quaternization with methyl bromide. The yield of this compound synthesis is about 50%.
科学的研究の応用
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide has been widely used in scientific research as a fluorescent probe to measure the concentration of chloride ions in solutions. It is commonly used in electrophysiology experiments to measure the chloride concentration in cells, such as neurons and muscle cells. This compound is also used in the study of ion channels, transporters, and receptors that are involved in chloride ion transport.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClNO.BrH/c1-13(18(21)15-8-10-16(19)11-9-15)20-12-4-6-14-5-2-3-7-17(14)20;/h2-13H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTVITMJEPIWJP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=CC3=CC=CC=C32.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
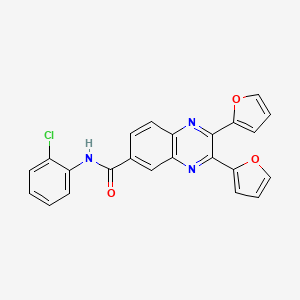
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5149275.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5149278.png)
![3-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5149286.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5149330.png)
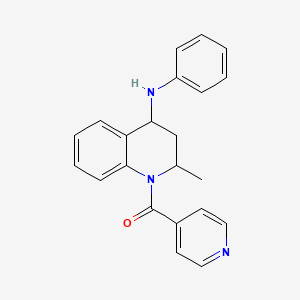

![ethyl [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5149341.png)
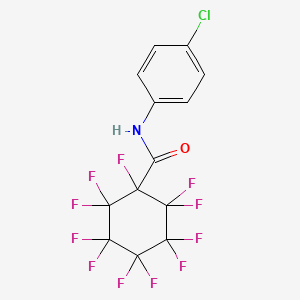
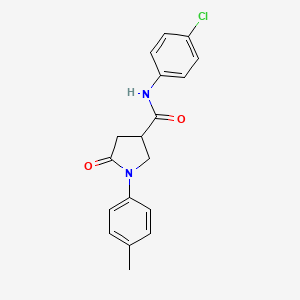
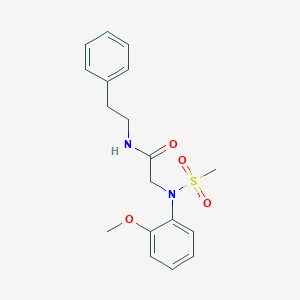
![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)
